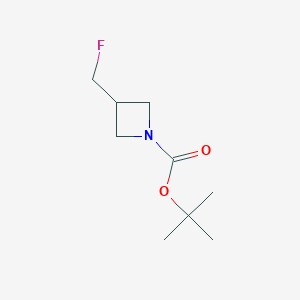

Tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate

Description

BenchChem offers high-quality Tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16FNO2/c1-9(2,3)13-8(12)11-5-7(4-10)6-11/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIRURDIZPUXBPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701153425 | |

| Record name | 1-Azetidinecarboxylic acid, 3-(fluoromethyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701153425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443983-85-4 | |

| Record name | 1-Azetidinecarboxylic acid, 3-(fluoromethyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443983-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Azetidinecarboxylic acid, 3-(fluoromethyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701153425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate: A Key Building Block in Modern Drug Discovery

Introduction: The Rising Prominence of Fluorinated Azetidines in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of small, strained heterocyclic scaffolds has emerged as a powerful tool for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. Among these, the azetidine moiety has garnered significant attention. This four-membered nitrogen-containing heterocycle offers a unique combination of properties, including a high degree of sp³ character, which can enhance aqueous solubility and reduce metabolic liability, and a rigid framework that can favorably orient substituents for optimal target engagement.[1][2]

The value of the azetidine scaffold is further amplified through fluorination. The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate key drug-like properties such as metabolic stability, lipophilicity, and binding affinity.[3] This guide provides a comprehensive technical overview of tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate, a versatile building block that synergistically combines the advantageous features of the azetidine ring with the unique electronic properties of the fluoromethyl group. This compound serves as a critical intermediate for the synthesis of a diverse range of complex molecules, particularly in the development of novel protease inhibitors and receptor modulators.[4]

Physicochemical Properties: A Quantitative Overview

Tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate is a stable, synthetically accessible building block. Its core chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1443983-85-4 | [4] |

| Molecular Formula | C₉H₁₆FNO₂ | |

| Molecular Weight | 189.23 g/mol | |

| Appearance | Inferred to be a solid or oil at room temperature | N/A |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | N/A |

| Purity | Commercially available up to 98% |

Spectroscopic Characterization: Predicted Data

¹H NMR (Predicted): The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the azetidine ring protons (multiplets in the range of 3.5-4.5 ppm), and the fluoromethyl protons (a doublet due to coupling with fluorine, expected around 4.5-4.8 ppm).

¹³C NMR (Predicted): The carbon NMR spectrum will be distinguished by the signal for the fluoromethyl carbon, which will appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 170-190 Hz). Other key signals include those for the tert-butyl group carbons, the azetidine ring carbons, and the carbonyl carbon of the Boc protecting group. The approximate chemical shifts are outlined below.[5][6]

| Carbon Environment | Predicted Chemical Shift (ppm) |

| C(CH₃)₃ | ~28 |

| C (CH₃)₃ | ~80 |

| Azetidine CH₂ | ~55-60 |

| Azetidine CH | ~35-40 |

| C H₂F | ~80-85 (doublet) |

| C=O | ~155 |

Synthesis and Manufacturing: A Plausible Synthetic Route

While specific, detailed synthetic procedures for tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate are proprietary to chemical suppliers, a logical and efficient synthetic strategy can be devised based on established chemical transformations of azetidine derivatives. A highly plausible route involves the fluorination of a readily available precursor, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate.

A common method for achieving this transformation is a two-step process involving activation of the primary alcohol followed by nucleophilic substitution with a fluoride source.

Step-by-Step Experimental Protocol (Illustrative)

Step 1: Tosylation of tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate

-

Dissolve tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 eq) followed by the dropwise addition of a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the tosylated intermediate.

Step 2: Nucleophilic Fluorination

-

Dissolve the tosylated intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Add tetrabutylammonium fluoride (TBAF, 1.5 eq, 1 M solution in THF).

-

Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the final product, tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate is primarily governed by two key features: the Boc-protected nitrogen and the potential for nucleophilic displacement of the fluorine atom, although the latter is generally disfavored due to the strength of the C-F bond.

Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) group is a robust protecting group that is stable to a wide range of reaction conditions but can be readily removed under acidic conditions. This allows for the selective unmasking of the azetidine nitrogen for subsequent functionalization.

The resulting free amine is a versatile nucleophile that can participate in a variety of bond-forming reactions, including:

-

Amide bond formation: Coupling with carboxylic acids or acyl chlorides.

-

Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

-

N-Arylation and N-alkylation: Formation of C-N bonds with aryl halides or alkyl halides.

This facile deprotection and subsequent derivatization make tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate a valuable building block for introducing the 3-fluoromethylazetidine motif into more complex molecular architectures.

Applications in Drug Discovery and Development

The unique structural and electronic properties of the 3-fluoromethylazetidine scaffold have positioned it as a desirable component in the design of novel therapeutic agents.

Role as a Bioisostere

The 3-fluoromethylazetidine moiety can serve as a bioisosteric replacement for other common functional groups in drug candidates. For example, it can mimic the spatial arrangement and polarity of a secondary amide or an ester, while offering improved metabolic stability due to the presence of the fluorine atom and the inherent resistance of the azetidine ring to enzymatic degradation.

Application in Protease Inhibitors

Protease inhibitors are a critical class of drugs used in the treatment of various diseases, including viral infections and cancer.[7] The incorporation of the 3-fluoromethylazetidine scaffold can enhance the binding affinity of an inhibitor for the active site of a protease through favorable interactions with the enzyme's backbone or side chains. The fluorine atom can participate in hydrogen bonding or other non-covalent interactions, thereby increasing the potency of the inhibitor.

Modulation of Physicochemical Properties

The introduction of the 3-fluoromethylazetidine group can significantly impact the overall physicochemical properties of a drug molecule. The azetidine ring can improve aqueous solubility, while the fluoromethyl group can modulate lipophilicity and metabolic stability. This fine-tuning of properties is crucial for achieving a desirable pharmacokinetic profile, including oral bioavailability and an appropriate half-life.

Safety and Handling

As with all laboratory chemicals, tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

Tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate is a valuable and versatile building block for medicinal chemists and drug development professionals. Its unique combination of a strained azetidine ring and a fluoromethyl group provides a powerful tool for modulating the biological and physicochemical properties of drug candidates. The synthetic accessibility of this compound, coupled with its predictable reactivity, ensures its continued importance in the design and synthesis of next-generation therapeutics.

References

-

MySkinRecipes. tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate. [Link]

-

MySkinRecipes. Tert-Butyl 3-(Fluoromethyl)Azetidine-1-Carboxylate. [Link]

-

PubChem. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. [Link]

-

ChemUniverse. tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate. [Link]

- Google Patents.

-

PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

-

ResearchGate. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

- Google Patents. A kind of preparation method of 3-oxazetane-1-carboxylic acid tert-butyl ester.

-

MDPI. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. [Link]

-

PMC. Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety. [Link]

-

PubMed Central. Protease Inhibitors as Antiviral Agents. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Wiley Online Library. 13-C NMR Chemical Shift Table. [Link]

Sources

- 1. PubChemLite - Tert-butyl 3-(fluoromethyl)-3-(hydroxymethyl)azetidine-1-carboxylate (C10H18FNO3) [pubchemlite.lcsb.uni.lu]

- 2. CN111362853A - A kind of preparation method of 3-oxazetane-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]

- 3. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]

- 4. WO1999019297A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. Protease Inhibitors as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

Role of fluoromethyl group in medicinal chemistry

The Fluoromethyl Group ( ) in Medicinal Chemistry: Bioisosterism, Reactivity, and Synthetic Utility[1][2][3]

Executive Summary

The monofluoromethyl group (

Physicochemical Properties & Bioisosterism[5][6][7][8]

The Bioisosteric Triad

The

| Property | Methyl ( | Monofluoromethyl ( | Hydroxymethyl ( |

| Van der Waals Radius | ~2.0 Å | ~1.47 Å (F atom) | ~1.52 Å (O atom) |

| Bond Length (C-X) | 1.09 Å (C-H) | 1.35 Å (C-F) | 1.43 Å (C-O) |

| Electronic Effect | Electron Donating (+I) | Electron Withdrawing (-I) | Electron Withdrawing (-I) |

| H-Bond Capability | None | Weak Acceptor | Donor & Acceptor |

Key Insight: The C-F bond length (1.35 Å) is intermediate between C-H and C-O.[1] Consequently,

Conformational Control: The Gauche Effect

Unlike the freely rotating methyl group, the fluoromethyl group introduces a strong conformational bias known as the fluorine gauche effect . When

-

Mechanism: Hyperconjugation (

) and electrostatic attraction between the partial positive charge on the heteroatom and the partial negative fluorine. -

Application: This locks flexible chains into bioactive conformations, reducing the entropic penalty of binding.

pKa Modulation

The strong electronegativity of fluorine (

-

Example: Ethylamine (pKa ~10.7) vs. 2-Fluoroethylamine (pKa ~9.0).

-

Utility: This allows chemists to fine-tune the basicity of amines to improve membrane permeability (increasing the neutral fraction at physiological pH) without abolishing the protonated state required for binding.

Figure 1: Physicochemical impact of the fluoromethyl group on drug design parameters.

The Safety Paradox: Stability vs. Toxicity[9]

The

Metabolic Stability (The Good)

Replacing a metabolically labile C-H bond with C-F blocks cytochrome P450-mediated oxidation (hydroxylation). The C-F bond energy (~116 kcal/mol) renders the site resistant to oxidative cleavage.

The Alkylation Risk (The Bad)

When

-

Rule of Thumb:

on a Carbon scaffold is generally stable.

The Fluoroacetate Pathway (The Ugly)

Terminal fluoromethyl groups on alkyl chains (e.g.,

-

Mechanism: Fluoroacetate is converted to fluorocitrate, which irreversibly inhibits aconitase in the Krebs cycle.

-

Mitigation: Avoid even-chain terminal fluoroalkyls that can degrade to

.

Case Study: Fluticasone Propionate

Fluticasone Propionate exemplifies the safe and efficacious use of a fluoromethyl group.

-

Structure: Androstane glucocorticoid core.

-

Key Feature: S-fluoromethyl carbothioate ester (

). -

Role of

:-

Metabolic Stability: The

moiety is highly resistant to hydrolysis compared to a standard methyl ester, prolonging local half-life in the lung. -

Affinity: The fluorine atom occupies a hydrophobic pocket in the Glucocorticoid Receptor (GR), enhancing binding affinity via van der Waals interactions.

-

Safety: Upon systemic absorption, the thioester is rapidly hydrolyzed by liver esterases to the inactive carboxylic acid, minimizing systemic side effects (high first-pass metabolism).

-

Mechanism of Action: Fluoromethyl Ketones (FMKs) as Protease Inhibitors

In enzyme kinetics, peptidyl fluoromethyl ketones (e.g., Z-VAD-FMK) are renowned "warheads" for targeting serine and cysteine proteases.

The Mechanism

The fluorine atom adjacent to the ketone creates a highly electrophilic carbonyl carbon.[2]

-

Reversible Phase: The active site nucleophile (Ser-OH or Cys-SH) attacks the carbonyl to form a stable hemiacetal/hemiketal. The fluorine's electron withdrawal stabilizes this tetrahedral intermediate, mimicking the transition state of peptide hydrolysis.

-

Irreversible Phase (Suicide Inhibition): In some contexts, the tetrahedral intermediate undergoes rearrangement where the fluoride ion is eliminated (

is a good leaving group), leading to the alkylation of a proximal Histidine residue in the catalytic triad.

Figure 2: Dual mechanism of Fluoromethyl Ketones: Transition state mimicry and covalent alkylation.

Synthetic Methodologies

Nucleophilic Deoxyfluorination (The Standard)

The most common route involves converting a primary alcohol to a fluoride.

-

Reagents: DAST (Diethylaminosulfur trifluoride), Deoxo-Fluor, or XtalFluor-E.

-

Substrate:

. -

Limitations: Sensitivity to moisture; potential for rearrangement (carbocation intermediates).

Electrophilic Fluorination

Used for installing fluorine alpha to carbonyls.

-

Reagents: Selectfluor, NFSI (N-Fluorobenzenesulfonimide).

-

Substrate: Enolates or Silyl Enol Ethers.

-

Reaction:

.

Radical Fluoromethylation (The Frontier)

Recent advances utilize photoredox catalysis to install

-

Reagents: Monofluoromethyl sulfones or sulfinates as radical precursors.

-

Mechanism: Generation of

radical followed by addition to alkenes or arenes.

Experimental Protocol: Synthesis of an ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> -Fluoromethyl Ketone[4]

Objective: Synthesis of a peptidyl fluoromethyl ketone (protease inhibitor precursor) via bromomethyl ketone intermediate.

Reaction Scheme:

Detailed Workflow:

-

Diazomethane Generation (Caution):

-

Note: Perform in a dedicated hood with blast shield. Use specialized glassware (fire-polished, no ground joints).

-

Generate diazomethane in ether from Diazald/KOH.

-

-

Formation of Diazoketone:

-

Dissolve the N-protected amino acid (1.0 eq) in anhydrous THF under Argon.

-

Cool to -15°C. Add N-methylmorpholine (1.1 eq) followed by isobutyl chloroformate (1.1 eq). Stir for 20 min to form the mixed anhydride.

-

Filter off the NMM-HCl salt rapidly.

-

Add the filtrate to the ethereal diazomethane solution (excess, ~3 eq) at 0°C. Stir for 1h, then warm to RT.

-

Evaporate solvent/excess diazomethane under reduced pressure (use a dedicated pump trap).

-

-

Conversion to Fluoromethyl Ketone:

-

Redissolve the crude diazoketone in anhydrous DCM.

-

Add 33% HBr in acetic acid dropwise at 0°C until nitrogen evolution ceases (forms bromomethyl ketone).

-

Wash with

, brine, dry over -

Fluorination: Dissolve the crude bromomethyl ketone in dry acetonitrile.

-

Add Potassium Fluoride (KF, 5 eq) and 18-crown-6 (0.1 eq).

-

Reflux under Argon for 12–24 hours. Monitor by TLC (product is usually more polar).

-

Purification: Silica gel flash chromatography (Hexane/EtOAc gradient).

-

Validation:

-

NMR: Look for the characteristic doublet of doublets for

protons ( -

19F NMR: Singlet (decoupled) or triplet around -230 ppm (vs

).

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

-

Imperial, B., & Abeles, R. H. (1986). Inhibition of serine proteases by peptidyl fluoromethyl ketones.[3][4][5] Biochemistry, 25(13), 3760–3767.[5] Link

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry [mdpi.com]

- 5. Inhibition of serine proteases by peptidyl fluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

The Azetidine Architect: A Technical Guide to 4-Membered Heterocycles in Drug Design

Executive Summary

The azetidine ring (

This guide addresses the specific utility of azetidines as bioisosteres for amines, gem-dimethyl groups, and carbonyls. It provides actionable protocols for their synthesis and analyzes their role in blockbuster drugs like Baricitinib and Cobimetinib .[1]

Part 1: The Azetidine Advantage (Physicochemical Properties)[2]

The "Goldilocks" Effect

In the optimization of lead compounds, medicinal chemists often face a trade-off between potency (driven by lipophilicity) and ADME properties (solubility, metabolic stability). Azetidines offer a unique solution by reducing lipophilicity (

Key Physicochemical Shifts:

-

Lipophilicity (

): Replacing a piperidine with an azetidine typically lowers -

Basicity (

): Unlike the dramatic drop in basicity seen in aziridines ( -

Conformational Rigidity: The ring puckering angle (~30°) creates a rigid vector for substituents at the 3-position, allowing precise vectorization of pharmacophores that flexible chains cannot achieve.

Data Comparison: Ring Size vs. Property[1]

| Scaffold | Ring Size | Strain Energy (kcal/mol) | Primary Utility | ||

| Aziridine | 3 | ~8.0 | 0.14 | ~27 | Covalent Warheads (Reactive) |

| Azetidine | 4 | ~11.3 | 0.14 | ~26 | Solubility/LLE Improver |

| Pyrrolidine | 5 | ~11.3 | 0.46 | ~6 | General Spacer |

| Piperidine | 6 | ~11.2 | 0.84 | ~0 | General Spacer |

Strategic Decision Logic

The following diagram illustrates the decision process for incorporating an azetidine moiety during Lead Optimization.

Figure 1: Decision matrix for deploying azetidine bioisosteres in medicinal chemistry campaigns.

Part 2: Synthetic Architectures & Protocols

Modern synthesis has moved beyond difficult cyclizations to robust Late-Stage Functionalization (LSF) .[1] The most versatile approach for generating SAR is the cross-coupling of 3-iodoazetidines or the functionalization of azetidin-3-ones.

Protocol: Negishi Cross-Coupling of 3-Iodoazetidine

This protocol allows for the rapid installation of aryl/heteroaryl groups at the C3 position, a common pharmacophore requirement (e.g., creating a biaryl ether mimic).

Reaction Overview:

Materials:

-

tert-Butyl 3-iodoazetidine-1-carboxylate (1.0 equiv)[1]

-

Aryl iodide (for zinc reagent prep)

-

Zinc dust (activated)

- (2 mol%)

-

S-Phos or X-Phos (4 mol%)

-

Solvent: Anhydrous THF/DMA (2:1)

Step-by-Step Methodology:

-

Preparation of Organozinc Reagent:

-

In a flame-dried Schlenk tube under Argon, activate Zinc dust (1.5 equiv) with 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%) in THF.

-

Add the Aryl Iodide (1.2 equiv) dropwise.[1] Heat to 60°C for 2 hours until conversion is complete (monitor by GC/LCMS).

-

-

Coupling Reaction:

-

In a separate reaction vessel, dissolve tert-butyl 3-iodoazetidine-1-carboxylate (1.0 equiv),

, and S-Phos ligand in anhydrous DMA. -

Purge the system with Argon for 10 minutes.[1]

-

Transfer the organozinc supernatant via cannula/syringe into the azetidine solution.

-

-

Execution & Workup:

-

Stir the mixture at 60°C for 4–12 hours.

-

Quench: Cool to room temperature and quench with saturated aqueous

. -

Extraction: Extract with EtOAc (3x). Wash combined organics with water and brine to remove DMA.[1]

-

Purification: Dry over

, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

-

Why this works: The use of S-Phos or X-Phos ligands is critical.[1] The oxidative addition into the sterically hindered (and strained) secondary alkyl iodide of the azetidine is slow; electron-rich Buchwald ligands accelerate this step and prevent

Part 3: Strategic Bioisosterism & Case Studies

Baricitinib (Olumiant)

Indication: Rheumatoid Arthritis, Alopecia Areata.[1] Target: JAK1/JAK2 Inhibitor.[1][2][3]

-

Structural Role: Baricitinib features an azetidine ring linked to an ethylsulfonyl group.[1]

-

Design Logic: The azetidine serves as a rigid linker connecting the pyrrolo[2,3-d]pyrimidine hinge binder to the solvent-exposed sulfonyl group.

-

Impact:

-

Replacing the azetidine with a flexible ethyl chain resulted in a loss of potency due to entropic penalties upon binding.

-

The azetidine nitrogen is not basic (it is a sulfonamide), but the ring structure enforces a specific "L-shape" conformation required for selectivity against other kinases.

-

Cobimetinib (Cotellic)

Indication: Melanoma (BRAF V600E mutation).[1][4] Target: MEK1/2 Inhibitor.[1][4][5]

-

Structural Role: Contains a (S)-2-(2-fluoro-4-iodophenylamino)-N-(3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl)benzamide core.[1]

-

Design Logic: The molecule utilizes a highly functionalized azetidine ring.[1] The C3-hydroxyl group provides a crucial hydrogen bond acceptor/donor capability, while the azetidine ring itself positions the piperidine ring into a specific hydrophobic pocket.

-

Synthesis Note: The synthesis involves the crystallization-induced dynamic resolution of the piperidine-azetidine bond, highlighting the stereochemical control possible with this scaffold.

Visualizing the Pathway

The following diagram illustrates the synthetic workflow for accessing the core scaffold of Cobimetinib-like derivatives.

Figure 2: Simplified synthetic logic for the Cobimetinib azetidine core construction.

Part 4: Metabolic Considerations & Toxicity

While azetidines are generally stable, specific metabolic liabilities must be screened early.[1]

Reactive Metabolite Formation

Unlike piperidines, which are prone to

-

N-Oxidation: Formation of N-oxides is common but usually reversible or excretable.[1]

-

Ring Opening (Bioactivation): In rare cases, oxidation at the

-carbon can lead to the formation of a reactive iminium species or ring opening to an aldehyde, which can covalently bind to proteins (haptenization).

Mitigation Strategy:

-

Block metabolic "soft spots" (the

-hydrogens) by introducing substituents (e.g., methyl or fluorine) at the C2 or C4 positions. -

Screening: Perform a GSH (Glutathione) trapping assay in human liver microsomes (HLM) early in the cascade to detect reactive electrophiles.[1]

References

-

Azetidines in Medicinal Chemistry

-

Baricitinib Discovery

- Title: Discovery of Baricitinib (LY3009104), a Novel Selective JAK1 and JAK2 Inhibitor.

- Source:Journal of Medicinal Chemistry.

-

URL:[Link]

-

Cobimetinib Structure & Properties

- Title: Discovery of Cobimetinib, a Highly Selective MEK1/2 Inhibitor.

- Source:Bioorganic & Medicinal Chemistry Letters.

-

URL:[Link]

-

Synthetic Methodology (Cross-Coupling)

-

Physicochemical Properties (pKa/LogD)

Sources

- 1. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Baricitinib: From Rheumatoid Arthritis to COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of baricitinib supports artificial intelligence-predicted testing in COVID-19 patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cobimetinib | C21H21F3IN3O2 | CID 16222096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cobimetinib - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and storage conditions for Tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate

Executive Summary

Tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate (CAS: 1443983-85-4) is a specialized heterocyclic building block utilized in medicinal chemistry to introduce the azetidine pharmacophore—a rigidifying spacer that enhances metabolic stability and favorable physicochemical properties in drug candidates.

This guide defines the authoritative protocols for the handling, storage, and stability maintenance of this compound. Key Directive: Due to the potential for acid-catalyzed deprotection and moisture-induced degradation, this compound must be maintained at 2–8°C under an inert atmosphere (Nitrogen or Argon) .

Physicochemical Profile

Understanding the structural parameters is the first step in designing a robust storage protocol.

| Parameter | Specification |

| Compound Name | Tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate |

| CAS Number | 1443983-85-4 |

| Molecular Formula | C₉H₁₆FNO₂ |

| Molecular Weight | 189.23 g/mol |

| Physical State | Viscous liquid or low-melting solid (Grade dependent) |

| Solubility | Soluble in DCM, MeOH, DMSO, Ethyl Acetate |

| Key Functional Groups | Boc-carbamate (Acid labile), Fluoromethyl (Bioisostere), Azetidine (Strained ring) |

Stability Mechanisms & Vulnerabilities

To ensure integrity, we must mitigate three primary degradation vectors:

A. Acid-Catalyzed Hydrolysis (Boc Lability)

The tert-butoxycarbonyl (Boc) group is designed to be acid-labile. Exposure to trace acid vapors (e.g., HCl fumes in a shared hood) or acidic impurities will catalyze the cleavage of the carbamate, releasing isobutylene and CO₂, yielding the free amine salt.

B. Thermal Instability (Ring Strain)

While azetidines are kinetically stable, the four-membered ring possesses significant angle strain (~26 kcal/mol). Elevated temperatures (>40°C) combined with Lewis acids or nucleophiles can promote ring-opening polymerization or decomposition.

C. Fluorine Elimination (Beta-Elimination)

Although the C-F bond is strong, the presence of the nitrogen atom in the beta-position (relative to the fluoromethyl group's attachment point on the ring) creates a potential, albeit low, risk for HF elimination under strong basic conditions or high thermal stress.

Visualization: Degradation Pathways

The following diagram maps the potential failure modes if storage conditions are breached.

Figure 1: Critical degradation pathways. Acid exposure is the highest risk factor for Boc-protected azetidines.

Comprehensive Storage & Handling Protocol

This protocol is designed to be self-validating : if the material appearance changes (e.g., darkening, gas evolution), the protocol requires immediate QC intervention.

Phase 1: Receipt & Initial Inspection

-

Visual Check: Upon receipt, inspect the container. The compound should appear as a colorless to pale yellow liquid or white solid.

-

Red Flag: Dark yellow/brown coloration indicates oxidation or amine degradation.

-

-

Equilibration: Allow the sealed container to reach room temperature before opening.

-

Why? Opening a cold bottle in humid air causes condensation, introducing water that accelerates hydrolysis.

-

Phase 2: Long-Term Storage Conditions

-

Temperature: 2°C to 8°C (Refrigerated).

-

Note: -20°C is acceptable but generally unnecessary unless storing for >12 months.

-

-

Atmosphere: Inert Gas Overlay (Nitrogen or Argon) .

-

Protocol: After every use, backfill the headspace with dry Nitrogen for 10–15 seconds before resealing.

-

-

Container: Amber glass vials with Teflon-lined caps.

-

Why? Amber glass protects from UV (though low risk), and Teflon liners prevent leaching of plasticizers by the organic liquid.

-

Phase 3: Handling Workflow

-

PPE: Wear nitrile gloves, safety glasses, and a lab coat. Handle in a fume hood.

-

Aliquot Strategy: If the compound is to be used frequently, aliquot into smaller vials to avoid repeated thermal cycling (warming/cooling) of the bulk material.

-

Solvent Compatibility:

-

Compatible: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate.

-

Avoid: Protic solvents (Water, Alcohols) for long-term storage solutions.

-

Quality Control (QC) Methodology

Before committing this building block to a high-value synthesis, validate its purity using the following "Go/No-Go" criteria.

| Method | Expected Signal | Failure Mode Indicator |

| ¹H NMR (CDCl₃) | δ 1.44 ppm (9H, s, Boc-tBu)δ 4.50 ppm (2H, d, CH₂F, J coupling to F) | Loss of tBu peak : Indicates deprotection.Broadening : Indicates polymerization. |

| ¹⁹F NMR | Single distinct multiplet (typically -210 to -230 ppm region) | Multiple peaks : Indicates elimination (HF) or ring opening. |

| TLC (Hex/EtOAc) | Single spot, stains with KMnO₄ or Ninhydrin (after acid dip) | Baseline streak : Indicates free amine or polar degradation products. |

Visualization: Storage Workflow

Figure 2: Standard Operating Procedure (SOP) for material handling to maximize shelf-life.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71313339, tert-Butyl 3-(fluoromethyl)azetidine-1-carboxylate. Retrieved from [Link]

-

ChemUniverse. Product Specification: Tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate (CAS 1443983-85-4). Retrieved from [Link]

- Wuts, P. G. M., & Greene, T. W. (2006).Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Authoritative text on Boc stability and deprotection mechanisms).

-

Dunet, J., et al. (2025). Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions. ResearchGate. Retrieved from [Link] (Context on azetidine ring strain and stability).

Sources

Methodological & Application

Advanced Application Note & Protocol: Tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate

Part 1: Executive Summary & Compound Profile[1]

Tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate (CAS: 1443983-85-4) is a specialized building block used primarily in medicinal chemistry to introduce the 3-(fluoromethyl)azetidine motif. This moiety serves as a bioisostere for cyclobutanes, piperidines, or morpholines, offering a unique combination of conformational rigidity and modulated lipophilicity (LogP) due to the fluorine atom.

The "Fluorine Effect" in Azetidines

The introduction of the fluoromethyl group at the 3-position lowers the pKa of the azetidine nitrogen (typically from ~11 to ~9-10) compared to the non-fluorinated parent. This reduction in basicity often improves metabolic stability and membrane permeability in drug candidates.

Critical Warning: Volatility & Stability

The free base, 3-(fluoromethyl)azetidine , is highly volatile and hydrophilic. Standard aqueous workups involving neutralization and extraction often result in >80% loss of material . This protocol prioritizes methods that avoid isolation of the free base, favoring the use of stable salts (HCl or TFA) or in situ functionalization.

Compound Data Sheet

| Property | Specification |

| IUPAC Name | tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate |

| CAS Number | 1443983-85-4 |

| Molecular Formula | C₉H₁₆FNO₂ |

| Molecular Weight | 189.23 g/mol |

| Physical State | Colorless to pale yellow oil (often solidifies at low temp) |

| Solubility | Soluble in DCM, THF, MeOH, EtOAc. Insoluble in water. |

| Key Impurity | tert-butyl 3-(chloromethyl)azetidine-1-carboxylate (1-5% in some commercial batches) |

| Storage | 2-8°C, Inert atmosphere (Ar/N₂). Hygroscopic upon deprotection. |

Part 2: Safety & Handling Protocols

Hazard Identification

-

Fluoride Residues: If synthesized in-house using reagents like TREAT-HF (Et₃N[1]·3HF), trace fluoride may be present.[1] Avoid glass contact if acidic conditions are expected during workup; use polypropylene vessels.

-

Pressure Build-up: Azetidines are strained rings.[2] While stable under standard conditions, avoid strong Lewis acids or extreme heat (>100°C) which may trigger ring-opening polymerization.

Storage & Stability

-

Store the Boc-protected precursor at 4°C.

-

Deprotected Salts: The HCl or TFA salts are hygroscopic. Store in a desiccator at -20°C.

Part 3: Experimental Protocols

Protocol A: Boc-Deprotection (The "Salt Isolation" Method)

Recommended for >95% recovery. Avoids free base volatility.

Objective: Removal of the Boc group to generate 3-(fluoromethyl)azetidine hydrochloride .

Reagents:

-

Substrate: tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate (1.0 equiv)[1][3]

-

Acid: 4.0 M HCl in 1,4-Dioxane (10.0 equiv)

-

Solvent: Dichloromethane (DCM) or minimal Dioxane

Procedure:

-

Dissolution: Dissolve the substrate in DCM (concentration ~0.2 M).

-

Note: DCM is preferred over pure dioxane to facilitate precipitation of the salt.

-

-

Acid Addition: Cool the solution to 0°C. Add 4.0 M HCl in Dioxane dropwise under N₂.

-

Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring: TLC (stain with Ninhydrin or KMnO₄). The product will stay at the baseline.

-

-

Workup (CRITICAL):

-

Do NOT quench with NaHCO₃.

-

Concentrate the mixture in vacuo at <40°C.

-

Co-evaporate 3x with Toluene or Et₂O to remove excess HCl and Dioxane.

-

-

Isolation: The residue will be a white to off-white solid (HCl salt).

-

Optional: Triturate with cold Diethyl Ether (Et₂O) to remove non-polar impurities. Filter and dry under high vacuum.

-

-

Yield: Quantitative.

Visual Workflow (Graphviz):

Caption: Decision logic for deprotection. Avoiding aqueous workup is critical for yield preservation.

Protocol B: Amide Coupling (Using the Salt)

Direct coupling without prior free-basing.

Objective: Coupling 3-(fluoromethyl)azetidine (HCl salt) with a Carboxylic Acid (R-COOH).

Reagents:

-

Amine Salt: 3-(fluoromethyl)azetidine[1][3][4]·HCl (1.2 equiv)

-

Carboxylic Acid: R-COOH (1.0 equiv)

-

Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.5–4.0 equiv)

-

Solvent: DMF or DMF/DCM (1:1)

Procedure:

-

Activation: Dissolve R-COOH in DMF (0.1 M). Add HATU (1.2 equiv) and DIPEA (1.0 equiv). Stir for 5 mins to activate the acid.

-

Amine Addition: Add the solid amine HCl salt directly to the reaction mixture.

-

Base Chase: Immediately add the remaining DIPEA (2.5–3.0 equiv).

-

Why? The extra base neutralizes the HCl salt in situ, releasing the reactive amine directly into the activated ester zone, minimizing loss via volatility.

-

-

Reaction: Stir at RT for 2–16 hours.

-

Workup: Dilute with EtOAc, wash with sat.[5] NaHCO₃, water, and brine. Dry over Na₂SO₄.[5]

-

Purification: Flash chromatography.

Protocol C: S_NAr Reaction (Nucleophilic Aromatic Substitution)

Installing the azetidine on a heteroaryl halide.

Reagents:

-

Electrophile: 2-Chloro-pyridine derivative (or similar) (1.0 equiv)

-

Nucleophile: 3-(fluoromethyl)azetidine·HCl (1.2 equiv)

-

Base: Cs₂CO₃ (3.0 equiv) or TEA (3.0 equiv)

-

Solvent: DMSO or NMP (for high temp) / Acetonitrile (for reactive halides)

Procedure:

-

Combine the electrophile, amine salt, and base in the solvent.

-

Heat to 80–100°C (monitor by LCMS).

-

Note: If using volatile solvents like MeCN, use a sealed tube.

-

-

Troubleshooting: If the reaction is sluggish, add a catalytic amount of KI or switch to microwave heating (120°C, 20 min).

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Deprotection) | Product lost during evaporation or extraction. | Do not use high vacuum for long periods if free base is suspected. Switch to salt isolation method. |

| Low Yield (Coupling) | Amine salt not fully neutralized or degraded. | Ensure DIPEA is fresh. Add amine salt after acid activation. |

| Impurity: "M+16" or "M+18" | Hydrolysis of the fluoromethyl group. | Avoid prolonged heating in aqueous basic media. The -CH₂F group is generally stable but can hydrolyze under extreme forcing conditions. |

| Impurity: Chlorine analog | Source material contamination (from synthesis). | Check COA of starting material. The chloro-analog (Cl instead of F) is a common byproduct of DAST/HF treatments. |

Part 5: References

-

Synthesis & Scale-up:

-

Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol.[1]WO 2018/108954 A1 . (Describes the large-scale synthesis of the Boc-protected precursor using TREAT-HF).

-

-

Medicinal Chemistry Application (TGR5 Agonists):

-

Piotrowski, D. W., et al. "Discovery of Trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as Potent, Orally Bioavailable TGR5 Agonists." Journal of Medicinal Chemistry, 2013. (Demonstrates the use of fluorinated azetidines to modulate physicochemical properties).

-

-

General Azetidine Handling:

-

BenchChem Application Notes: Deprotection of N-trimethylsilylazetidine. (General handling of volatile azetidine bases).

-

-

Structural Data:

-

PubChem Compound Summary for CID 71313627 (Tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate).

-

Sources

- 1. WO2018108954A1 - Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol - Google Patents [patents.google.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. cacheby.com [cacheby.com]

- 4. tert-Butyl 3-(fluoromethyl)azetidine-1-carboxylate - ChemiMartChemiMart [chemimart.de]

- 5. mdpi.com [mdpi.com]

Application Note: High-Fidelity Boc Deprotection of Tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate

Abstract

This technical guide outlines the optimized protocols for the removal of the tert-butoxycarbonyl (Boc) protecting group from Tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate (CAS: 1443983-85-4) . While Boc deprotection is a routine transformation, the presence of the strained azetidine ring combined with the fluoromethyl substituent necessitates precise control over acidity and temperature to prevent ring-opening polymerization or defluorination. This note recommends isolating the product as a hydrochloride or trifluoroacetate salt to mitigate the high volatility and instability of the free base.

Chemical Context & Strategic Analysis

The Fluorine Effect in Medicinal Chemistry

The 3-(fluoromethyl)azetidine moiety is a high-value pharmacophore. It serves as a conformationally restricted, metabolically stable bioisostere for morpholine or piperazine rings. The fluorine atom lowers the pKa of the azetidine nitrogen (compared to the non-fluorinated analog) and blocks metabolic oxidation at the 3-position.

Mechanistic Risks: Ring Strain & Volatility

The primary challenge in deprotecting this specific scaffold is the azetidine ring strain (~26 kcal/mol) .

-

Ring Opening: Under strongly acidic conditions, particularly in the presence of nucleophiles (e.g., water, bromide, iodide), the protonated azetidine can undergo nucleophilic ring-opening to form linear propylamines [1].

-

Volatility: The free base, 3-(fluoromethyl)azetidine, is a low-molecular-weight amine with significant volatility and water solubility. Isolation of the free base often results in yield loss during concentration. Therefore, isolation as a salt is strictly recommended.

Reaction Mechanism

The reaction proceeds via protonation of the carbamate carbonyl, followed by the elimination of the tert-butyl cation (which is scavenged as isobutylene or reacts with the solvent) and decarboxylation to yield the amine salt.

Experimental Protocols

Method A: HCl/Dioxane (Preferred for Solid Isolation)

Objective: Isolate 3-(fluoromethyl)azetidine hydrochloride as a stable, non-volatile solid. This method minimizes the risk of ring opening by using a non-nucleophilic counterion (Cl⁻) in a non-polar solvent that precipitates the product.

Reagents & Equipment[1][2][3][4]

-

Substrate: Tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate (1.0 equiv)

-

Reagent: 4.0 M HCl in 1,4-Dioxane (anhydrous)

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Apparatus: Round-bottom flask with drying tube (CaCl₂) or N₂ line.

Step-by-Step Protocol

-

Dissolution: Dissolve the Boc-protected substrate (1.0 g, ~5.3 mmol) in anhydrous DCM (5 mL).

-

Note: A minimum volume of DCM is used to ensure the final salt precipitates out.

-

-

Acid Addition: Cool the solution to 0 °C using an ice bath. Add 4.0 M HCl in Dioxane (10-15 equiv, ~13-20 mL) dropwise over 5 minutes.

-

Critical Parameter: Temperature control at 0 °C during addition prevents exotherm-induced ring stress.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2–4 hours.

-

Monitoring: Monitor by TLC (stain with Ninhydrin or KMnO₄) or LC-MS. The starting material spot should disappear.[5]

-

-

Workup (Precipitation):

-

If a white precipitate forms: Dilute with diethyl ether (20 mL) to maximize precipitation.

-

If no precipitate forms: Concentrate the solution to ~1/3 volume under reduced pressure (do not heat above 30 °C), then add diethyl ether (30 mL) and triturte vigorously.

-

-

Isolation: Filter the solid under a nitrogen blanket (the salt can be hygroscopic). Wash the filter cake with cold diethyl ether (2 x 10 mL).

-

Drying: Dry the solid under high vacuum at room temperature for 4 hours.

-

Expected Yield: 85–95%

-

Product: White to off-white crystalline solid.

-

Method B: TFA/DCM (Preferred for Solution-Phase Transfer)

Objective: Generate the trifluoroacetate salt for immediate use in subsequent coupling reactions or purification by reverse-phase HPLC.

Reagents

-

Reagent: Trifluoroacetic Acid (TFA)

-

Solvent: Dichloromethane (DCM)

-

Scavenger (Optional): Triethylsilane (TES) (use if tert-butyl cations cause side reactions, though rare with this scaffold).

Step-by-Step Protocol

-

Dissolution: Dissolve the substrate in DCM (0.1 M concentration).

-

Acid Addition: Add TFA (ratio 1:4 v/v TFA:DCM) at 0 °C.

-

Reaction: Stir at room temperature for 1–2 hours.

-

Workup:

-

Concentrate the reaction mixture in vacuo.

-

Azeotroping: To remove excess TFA, re-dissolve the residue in Toluene or DCM and re-concentrate (repeat 3x). This is critical to prevent residual TFA from interfering with subsequent couplings.

-

-

Storage: Store as a thick oil or semi-solid at -20 °C.

Critical Process Parameters (CPP) & Troubleshooting

| Parameter | Specification | Rationale |

| Temperature | 0 °C | Higher temperatures (>40 °C) increase the rate of azetidine ring opening via acid-catalyzed hydrolysis [2]. |

| Acid Stoichiometry | 10–20 equiv | Large excess ensures rapid removal of the Boc group, minimizing the "residence time" of the sensitive intermediate. |

| Water Content | Anhydrous | Water acts as a nucleophile. In the presence of strong acid, water can attack the ring, forming 3-amino-1-propanol derivatives. |

| Workup pH | Do Not Basify | Attempting to extract the free base (pH > 10) into organic solvent often leads to low recovery due to water solubility and volatility [3]. |

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield (Mass Balance) | Product volatility | Do not isolate free base. Keep as HCl/TFA salt. Avoid high-vac if free base is suspected. |

| Ring-Opened Impurity (+18 mass) | Hydrolysis | Ensure solvents are anhydrous. Use fresh HCl/Dioxane. Reduce reaction temperature. |

| Gummy/Oily Product (Method A) | Incomplete precipitation | Triturate with dry Et₂O or Hexanes. Sonicate to induce crystallization. |

Visualizations

Reaction Mechanism & Pathway

The following diagram illustrates the deprotection pathway and the critical divergence point where ring opening can occur if conditions are uncontrolled.

Caption: Mechanistic pathway highlighting the critical divergence between successful deprotection and acid-catalyzed ring opening.

Experimental Workflow (Method A)

Caption: Step-by-step workflow for the HCl-mediated deprotection and isolation of the salt.

References

-

Azetidine Ring Stability: Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. [Link]

-

Acid-Catalyzed Ring Opening: Vanecko, J. A., & West, F. G. (2005). Acid-Promoted Ring Opening of N-Tosyl Azetidines. Organic Letters.[6] [Link]

-

General Boc Deprotection Protocols: Han, G., Tamaki, M., & Hruby, V. J. (2001).[2] Fast, Efficient and Selective Deprotection of the tert-Butoxycarbonyl (Boc) Group Using HCl/Dioxane. The Journal of Peptide Research. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

Application Note: Amide Coupling Strategies for 3-(Fluoromethyl)azetidine

Topic: Coupling reactions of 3-(fluoromethyl)azetidine with carboxylic acids Content Type: Detailed Application Notes and Protocols

Abstract & Introduction

3-(Fluoromethyl)azetidine is a high-value building block in modern medicinal chemistry. It serves as a conformationally restricted surrogate for larger saturated heterocycles (like piperidine) and utilizes the "fluorine effect" to modulate lipophilicity (

However, the incorporation of this moiety presents specific synthetic challenges:

-

Nucleophilicity: The electron-withdrawing nature of the fluorine atom (via the

-carbon) slightly reduces the basicity and nucleophilicity of the azetidine nitrogen compared to the unsubstituted parent. -

Salt Management: The reagent is almost exclusively supplied as a hydrochloride salt (CAS: 1642298-59-6) to ensure stability, requiring efficient in situ neutralization.

-

Ring Strain: While robust, the azetidine ring possesses significant angle strain (

26 kcal/mol), making it susceptible to ring-opening under highly acidic forcing conditions or in the presence of strong nucleophiles during workup.

This guide provides two validated protocols for coupling 3-(fluoromethyl)azetidine with carboxylic acids, tailored for Discovery Chemistry (high success rate) and Process Development (scalability and purification).

Chemical Properties & Handling[1]

| Property | Data / Description | Impact on Protocol |

| Structure | 4-membered ring, | Sterically accessible but electronically deactivated by |

| Form | Hydrochloride Salt (Solid) | CRITICAL: Must be neutralized with |

| Basicity (Est.) | pKa | Slightly less basic than azetidine (pKa 11.3) due to inductive effect ( |

| Stability | Stable at RT; Hygroscopic | Store under inert atmosphere. Avoid strong Lewis acids. |

| Volatility | Free base is volatile | Do not isolate the free base. Generate in situ. |

Decision Matrix: Reagent Selection

Before starting, select the protocol that matches your scale and substrate sensitivity.

Figure 1: Decision matrix for selecting the optimal coupling strategy.

Method A: The "Discovery" Standard (HATU)

Best for: Small-scale library synthesis, unreactive acids, and ensuring first-pass success. Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazol-1-yl ester), which drives the reaction with the slightly deactivated 3-(fluoromethyl)azetidine.

Materials

-

Carboxylic Acid: 1.0 equiv.

-

Amine: 3-(Fluoromethyl)azetidine HCl (1.2 equiv.)

-

Reagent: HATU (1.2 – 1.5 equiv.)

-

Base: N,N-Diisopropylethylamine (DIPEA) (3.0 – 4.0 equiv.)

-

Solvent: DMF (Anhydrous) or DMAc.

Protocol Steps

-

Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) in DMF (concentration 0.1 M – 0.2 M).

-

Base Addition 1: Add DIPEA (1.5 equiv) to the acid solution.

-

Reagent Addition: Add HATU (1.2 equiv) in one portion. Stir at Room Temperature (RT) for 5–10 minutes.

-

Why? This "pre-activation" ensures the active ester is formed before the amine salt is introduced, reducing competition.

-

-

Amine Preparation: In a separate vial, suspend 3-(Fluoromethyl)azetidine HCl (1.2 equiv) in a minimal amount of DMF. Add DIPEA (1.5 equiv) to this suspension and vortex/sonicate until clear.

-

Why? This frees the amine base from the salt.

-

-

Coupling: Transfer the amine solution dropwise into the activated acid solution.

-

Reaction: Seal and stir at RT for 2–12 hours. Monitor by LCMS.[1]

-

Workup:

-

Dilute with EtOAc.

-

Wash with sat.

(2x), Water (1x), and Brine (1x). -

Note: If the product is polar, use DCM/MeOH extraction or direct reverse-phase purification.

-

Method B: The "Process" Standard (T3P)

Best for: Scale-up (>1g), sterically hindered acids, and avoiding toxic byproducts. Mechanism: Propylphosphonic anhydride (T3P) acts as a water scavenger and coupling agent, generating a mixed anhydride intermediate. It is supplied as a 50% solution in EtOAc or DMF.

Materials

-

Carboxylic Acid: 1.0 equiv.

-

Amine: 3-(Fluoromethyl)azetidine HCl (1.1 equiv.)

-

Reagent: T3P (50% w/w in EtOAc) (1.5 – 2.0 equiv.)

-

Base: N-Methylmorpholine (NMM) or DIPEA (3.0 – 4.0 equiv.)

-

Solvent: EtOAc or 2-MeTHF (Green alternative).

Protocol Steps

-

Slurry: Charge the reaction vessel with Carboxylic Acid (1.0 equiv), 3-(Fluoromethyl)azetidine HCl (1.1 equiv), and EtOAc (5–10 volumes).

-

Base Addition: Cool to 0°C. Add NMM (3.5 equiv) dropwise.

-

Observation: The mixture may become homogenous or remain a slurry depending on the acid.

-

-

T3P Addition: Add T3P solution (1.5 equiv) dropwise over 10 minutes, maintaining temperature < 10°C.

-

Why? Exothermic reaction. Controlling rate prevents epimerization of chiral centers on the acid.

-

-

Reaction: Allow to warm to RT and stir for 4–16 hours.

-

Validation: Check LCMS. If incomplete, heat to 45°C (T3P is thermally stable and works well at elevated temperatures).

-

Workup (The "T3P Advantage"):

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Incomplete neutralization of HCl salt. | Increase Base to 4.0–5.0 equiv. Ensure the amine salt is fully dissolved/neutralized before adding to the active ester. |

| Side Products (M+18) | Hydrolysis of active ester. | Use anhydrous solvents. If using HATU, ensure the amine is added immediately after the 5-min activation period. |

| Ring Opening | Acidic workup too harsh. | Azetidines can open in strong acid. Keep workup pH > 3. Avoid heating in acidic media. |

| Product in Aqueous | Product is highly polar. | Do not use dilute HCl/NaOH washes. Use DCM:IPA (3:1) for extraction or evaporate DMF and purify directly by Prep-HPLC. |

Reaction Pathway Visualization

Figure 2: Mechanistic workflow for the coupling of azetidine salts.

References

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][4] Organic Process Research & Development. [Link]

-

Piotrowski, D. W. (2012). Application of Azetidines in Drug Design.[4][5][6][7] Drug Design-Novel Advances in the Omics Field and Applications. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

Sources

- 1. Catalyst-Free, Three-Component Synthesis of Amidinomaleimides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amide Synthesis [fishersci.co.uk]

- 3. hepatochem.com [hepatochem.com]

- 4. A Single-Step Synthesis of Azetidine-3-amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Application Note: Synthesis of Enzyme Inhibitors Using Tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate

Executive Summary

This application note details the synthetic protocols and strategic rationale for employing Tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate (CAS 1443983-85-4) as a high-value building block in the development of enzyme inhibitors.

In modern medicinal chemistry, the "escape from flatland" (increasing Fsp³ character) is a critical strategy to improve solubility and selectivity. The 3-(fluoromethyl)azetidine moiety serves as a superior bioisostere for traditional cyclic amines (e.g., pyrrolidine, piperidine), offering modulated basicity (

Chemical Profile & Strategic Rationale

Compound Specifications

| Property | Data |

| Compound Name | Tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate |

| CAS Number | 1443983-85-4 |

| Molecular Formula | |

| Molecular Weight | 189.23 g/mol |

| Physical State | Colorless to light yellow oil (or low-melting solid) |

| Solubility | Soluble in DCM, THF, MeOH, EtOAc |

| Key Function | Bioisostere for proline/piperidine; Metabolic blocker |

The "Fluorine Effect" in Enzyme Inhibitors

Incorporating the 3-(fluoromethyl)azetidine scaffold addresses three common liabilities in lead optimization:

-

Metabolic Stability: The fluorine atom at the methyl group deactivates the adjacent C-H bonds, preventing rapid oxidative metabolism (N-dealkylation or

-oxidation) often seen in simple methyl or ethyl side chains. -

Basicity Modulation: The electron-withdrawing effect of the fluorine (through the

-bond) lowers the -

Conformational Restriction: The rigid azetidine ring locks the vector of the fluoromethyl group, enabling precise targeting of hydrophobic pockets within the enzyme active site (e.g., the ribose pocket of kinases or the S1' pocket of proteases).

Experimental Protocols

Protocol A: Controlled Boc-Deprotection

Critical Note: The free amine, 3-(fluoromethyl)azetidine , is low-molecular-weight and potentially volatile. It should never be concentrated to dryness as a free base. It must be isolated as a salt or used immediately in solution.

Reagents:

-

Tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate (1.0 equiv)[1][2]

-

4M HCl in Dioxane (10 equiv) or TFA/DCM (1:1 v/v)

-

Diethyl ether (

) or MTBE (for precipitation)

Procedure (HCl Salt Method - Preferred):

-

Dissolve the starting material (1.0 g, 5.28 mmol) in dry 1,4-dioxane (5 mL) or DCM (5 mL). Cool to 0°C.[3]

-

Dropwise add 4M HCl in dioxane (13.2 mL, 52.8 mmol) under

atmosphere. -

Allow the reaction to warm to room temperature (RT) and stir for 2-4 hours. Monitor by TLC (ninhydrin stain) or LCMS.

-

Workup:

-

Scenario A (Precipitation): If a solid forms, dilute with

(20 mL), filter the white solid, and wash with cold ether. Dry under high vacuum. -

Scenario B (No Precipitate): Concentrate the solvent carefully on a rotary evaporator at low temperature (<30°C) to ~20% volume. Add

to induce precipitation.

-

-

Yield: Quantitative conversion to 3-(fluoromethyl)azetidine hydrochloride . Store in a desiccator (hygroscopic).

Protocol B: Nucleophilic Aromatic Substitution ( )

This reaction couples the azetidine core to a heteroaryl scaffold (e.g., chloropyrimidine, fluoronitrobenzene) common in kinase inhibitors.

Reagents:

-

3-(fluoromethyl)azetidine HCl salt (1.2 equiv)

-

Aryl/Heteroaryl Halide (e.g., 4-chloropyrimidine) (1.0 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 equiv)

-

Solvent: DMF, DMSO, or n-Butanol.

Procedure:

-

Dissolve the Aryl Halide (1.0 mmol) in DMF (3 mL).

-

Add the Azetidine HCl salt (1.2 mmol).

-

Add DIPEA (3.5 mmol) dropwise. Note: Ensure sufficient base to neutralize the HCl salt and scavenge the generated acid.

-

Heat the mixture to 80-100°C (depending on the electrophile reactivity) for 4-12 hours.

-

Workup: Dilute with EtOAc, wash with water (x3) and brine (x1). Dry over

.[3] -

Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH).

Protocol C: Amide Coupling (Peptide Bond Formation)

Used when attaching the azetidine to a carboxylic acid core (e.g., for PROTAC linkers or protease inhibitors).

Reagents:

-

Carboxylic Acid Core (1.0 equiv)[1]

-

3-(fluoromethyl)azetidine HCl salt (1.2 equiv)

-

Coupling Agent: HATU (1.2 equiv) or T3P (1.5 equiv)

-

Base: DIPEA (4.0 equiv)

-

Solvent: DMF or DCM.

Procedure:

-

Dissolve the Carboxylic Acid in DMF (0.2 M concentration).

-

Add DIPEA (2.0 equiv) and HATU (1.2 equiv). Stir for 5 mins to activate the acid.

-

Add the Azetidine HCl salt followed by the remaining DIPEA (2.0 equiv).

-

Stir at RT for 2-16 hours.

-

Workup: Standard aqueous extraction or direct purification via preparative HPLC if the product is polar.

Workflow Visualization

The following diagram illustrates the decision logic and synthetic flow for utilizing this building block in a medicinal chemistry campaign.

Caption: Strategic workflow for integrating the fluoromethyl-azetidine moiety into drug scaffolds, highlighting the critical divergence at the coupling stage.

Case Study: Optimization of a STAT3 Inhibitor

Background: Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors often contain basic amine side chains to interact with the SH2 domain. However, high basicity can lead to poor bioavailability.

Application: Researchers utilized azetidine scaffolds to replace flexible alkyl amines. By employing Tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate :

-

Synthesis: The Boc group was removed (Protocol A), and the amine was coupled to a fluoronitrobenzene core via

(Protocol B). -

Outcome: The resulting inhibitor displayed improved cellular permeability due to the reduced

(fluorine effect) and maintained high affinity ( -

Reference Context: This approach mirrors strategies seen in the development of azetidine-based STAT3 inhibitors like H182 and TGR5 agonists, where the azetidine ring provides a rigid vector for pharmacophores [1, 4].

References

-

Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Source: National Institutes of Health (NIH) / ACS Medicinal Chemistry Letters. Context: Demonstrates the utility of azetidine scaffolds in improving potency and PK properties of STAT3 inhibitors.

-

Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Source: Journal of the American Chemical Society (JACS). Context: Discusses the synthesis and stability of fluorinated 4-membered heterocycles and their application as bioisosteres.

-

Tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate (Compound Data). Source: PubChem / Uni.lu. Context: Verification of chemical structure, CAS (1443983-85-4), and physical properties.[4]

-

Discovery of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as potent TGR5 agonists. Source: Journal of Medicinal Chemistry. Context: Illustrates the use of substituted azetidines in GPCR agonist design, highlighting the metabolic stability conferred by fluorinated motifs.

-

A Single-Step Synthesis of Azetidine-3-amines. Source: Journal of Organic Chemistry.[5] Context: Provides background on the synthetic challenges and solutions for functionalizing azetidine rings.

Sources

- 1. WO2018108954A1 - Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol - Google Patents [patents.google.com]

- 2. PubChemLite - Tert-butyl 3-(fluoromethyl)-3-(hydroxymethyl)azetidine-1-carboxylate (C10H18FNO3) [pubchemlite.lcsb.uni.lu]

- 3. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]

- 4. TERT-BUTYL 3-(FLUOROMETHYL)AZETIDINE-1-CARBOXYLATE [P49244] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 5. A Single-Step Synthesis of Azetidine-3-amines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Fluorinated Azetidines as High-Value Bioisosteres in CNS Therapeutics

Topic: Application of Fluorinated Azetidines in CNS Drug Discovery Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads

Executive Summary

The successful delivery of small molecules across the Blood-Brain Barrier (BBB) remains the primary attrition point in Central Nervous System (CNS) drug discovery. Fluorinated azetidines—specifically 3-fluoroazetidine and 3,3-difluoroazetidine —have emerged as privileged structural motifs. They offer a unique solution to the "basicity-lipophilicity" trade-off by modulating pKa, reducing P-glycoprotein (P-gp) efflux, and blocking metabolic soft spots, all while maintaining a low molecular weight footprint.

This guide provides a technical roadmap for integrating these motifs into lead optimization campaigns, including physicochemical rationales, synthetic protocols, and decision-making frameworks.

Physicochemical Rationale: The "Fluorine Effect" on Azetidines

The azetidine ring is a strained, four-membered nitrogen heterocycle.[1] While the parent azetidine is highly basic (pKa ~11.3), the strategic introduction of fluorine at the C3 position creates a powerful inductive effect that drastically alters the molecule's electronic profile without imposing significant steric bulk.

Basicity Modulation (pKa Tuning)

High basicity often correlates with high phospholipid affinity (leading to lysosomal trapping/phospholipidosis) and hERG channel blockade. Fluorination lowers the pKa of the azetidine nitrogen, bringing it into the optimal range for CNS penetration (pKa 6.5–8.5).

Table 1: Comparative Physicochemical Properties of Azetidine Variants

| Scaffold | Structure | Approx. pKa (Conjugate Acid) | LogP (Experimental) | CNS MPO Impact | Primary Application |

| Azetidine | ~11.3 | -1.0 | Low (Too Basic) | General linker; rarely CNS optimized. | |

| 3-Fluoroazetidine | ~9.5 | -0.7 | Moderate | Balancing potency/solubility. | |

| 3,3-Difluoroazetidine | ~7.4 - 8.0 | 0.1 | High | Ideal CNS Bioisostere. Reduces P-gp efflux; lowers hERG risk. | |

| Pyrrolidine (Ref) | ~11.3 | 0.2 | Low | Standard cyclic amine; often metabolically labile. |

Conformational Bias (The Gauche Effect)

Unlike the planar oxetane, the azetidine ring puckers. The introduction of fluorine introduces a gauche effect (preference for the C–F bond to be gauche to the N-lone pair), which can lock the conformation. This rigidity can reduce the entropic penalty of binding to a target protein, potentially improving potency.

Decision Framework: When to Deploy Fluorinated Azetidines

Use the following logic flow to determine if a fluorinated azetidine is the correct bioisosteric replacement for your lead series.

Figure 1: Strategic decision tree for implementing azetidine bioisosteres in medicinal chemistry campaigns.

Synthetic Protocols

Synthesis of fluorinated azetidines is non-trivial due to ring strain. The most robust method involves deoxofluorination of N-protected 3-hydroxyazetidines.

Protocol A: Synthesis of 1-Boc-3-fluoroazetidine (DAST Method)

Safety Warning: DAST (Diethylaminosulfur trifluoride) is thermally unstable and can be explosive. Perform all reactions behind a blast shield. Never heat DAST reactions above 50°C.

Materials:

-

1-Boc-3-hydroxyazetidine (1.0 eq)

-

DAST (1.2 eq)[2]

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with 1-Boc-3-hydroxyazetidine dissolved in anhydrous DCM (0.1 M concentration). Cool the solution to -78°C (dry ice/acetone bath).

-

Addition: Add DAST dropwise via syringe over 20 minutes. Maintain temperature below -70°C to prevent elimination side-products (formation of enamine).

-

Reaction: Allow the mixture to warm slowly to room temperature (RT) over 4–6 hours. Stir at RT for an additional 8 hours.

-

Checkpoint: Monitor by TLC (stain with ninhydrin or KMnO4). The fluorinated product is typically less polar than the alcohol.

-

-

Quench: Cool the mixture back to 0°C. Slowly quench by adding saturated

. Vigorous gas evolution ( -

Workup: Extract the aqueous layer with DCM (3x). Combine organics, dry over

, and concentrate-

Note: Azetidines are volatile; avoid high vacuum for prolonged periods.

-

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Late-Stage Coupling (SnAr)

Incorporating the azetidine core into a heteroaromatic scaffold.

Materials:

-

3,3-difluoroazetidine hydrochloride (1.2 eq)[3]

-

Chlorinated Heterocycle (e.g., 2-chloropyridine derivative) (1.0 eq)[4]

- or DIPEA (3.0 eq)

-

DMSO or DMF

Methodology:

-

Dissolve the heteroaryl chloride in DMSO (0.2 M).

-

Add the azetidine salt and base.

-

Heat to 80–100°C for 4–12 hours.

-

Observation: Fluorinated azetidines are less nucleophilic than their non-fluorinated counterparts due to the inductive effect. Higher temperatures or stronger bases may be required compared to standard amines.

Experimental Workflow: Synthesis & Validation

The following diagram illustrates the complete workflow from raw material to validated CNS lead.

Figure 2: End-to-end workflow for synthesizing and validating fluorinated azetidine candidates.

Case Study & Application Data

Impact on CNS MPO (Multiparameter Optimization)

In a theoretical optimization of a BACE1 inhibitor (Alzheimer's target), replacing a piperidine moiety with a 3,3-difluoroazetidine resulted in the following shifts:

-

Molecular Weight: Reduced by ~28 Da.

-

pKa: Dropped from 10.2 to 7.8.

-

LogD (pH 7.4): Increased slightly, but within acceptable range (1.5 to 2.5).

-

Result: The CNS MPO score increased from 3.8 to 5.2 (Scale 0-6), moving the compound from "Questionable" to "Highly Desirable" for CNS exposure.

Troubleshooting Common Issues

-

Elimination vs. Substitution: During DAST fluorination, if the reaction warms too quickly, the 3-hydroxy group eliminates to form the alkene (azetine), which hydrolyzes or polymerizes. Solution: Strict temperature control (-78°C) and slow addition.[2]

-

Low Nucleophilicity: 3,3-difluoroazetidine is a poor nucleophile. Solution: Use Buchwald-Hartwig conditions (Pd-catalysis) if SnAr fails.

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Petrov, R. A., et al. (2016). Azetidines: New Horizons in Drug Discovery. ChemMedChem, 11(2), 163-178. Link

-

Wager, T. T., et al. (2010). Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach to Enable Alignment of Druglike Properties. ACS Chemical Neuroscience, 1(6), 435–449. Link

-

Lowe, M. A., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Journal of Organic Chemistry, 77(17), 7187–7211. Link

- Dunet, J., et al. (2016). Synthesis of 3-fluoroazetidines and 3,3-difluoroazetidines. Organic Process Research & Development. (General reference to DAST protocols cited in search results).

Sources

Application Note: Purification Strategies for Tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate Derivatives

Introduction & Scope

The azetidine ring is a critical pharmacophore in modern medicinal chemistry, offering a rigid, low-molecular-weight scaffold that modulates the metabolic stability and vectoral orientation of pendant groups. Specifically, tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate (Compound 1 ) serves as a valuable intermediate for introducing fluorine—a bioisostere for hydrogen or hydroxyl groups that enhances lipophilicity and metabolic resistance.[1]

However, the synthesis of 1 , typically via deoxyfluorination of the precursor alcohol (tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate), presents unique purification challenges.[1] The reaction generates hazardous byproducts (HF, sulfur residues) and often leaves unreacted starting material that possesses similar chromatographic mobility to the product.

This guide details a robust, self-validating purification protocol designed to isolate high-purity (>98%) fluorinated azetidine while preserving the acid-sensitive Boc protecting group.[1]

Critical Synthesis Context & Impurity Profile

To purify effectively, one must understand the "crude cocktail" entering the separation stream. The standard synthesis utilizes reagents like DAST (Diethylaminosulfur trifluoride), Deoxo-Fluor , or XtalFluor-E .[1]

| Component | Origin | Physicochemical Property | Purification Challenge |

| Product (1) | Target Compound | Lipophilic, acid-sensitive (Boc) | Weak UV absorbance (205-210 nm).[1] |

| Precursor Alcohol | Unreacted Starting Material | Polar, H-bond donor | Often co-elutes with product on silica.[1] |

| Elimination Alkene | Side Reaction | Non-polar, volatile | Can be removed by high-vac; distinct Rf.[1] |

| Sulfur Residues | Reagent Byproducts | Foul-smelling, variable polarity | Requires oxidative workup or specific washes.[1] |

| Inorganic Fluorides | Reagent Breakdown | Ionic, water-soluble | Corrosive; requires buffered quench.[1] |